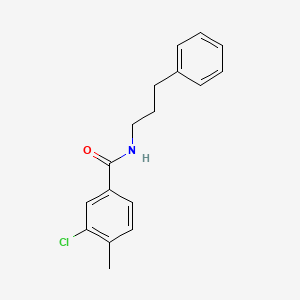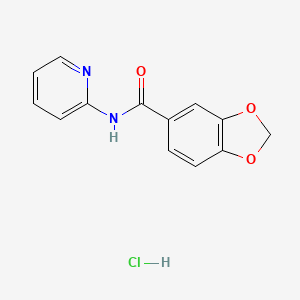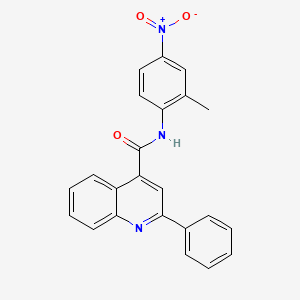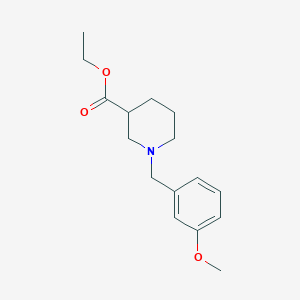
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide, also known as CGS 8216, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CGS 8216 has been the subject of extensive scientific research due to its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions, including motor control, cognitive function, and reward processing. By blocking the activity of this receptor, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing motor deficits in animal models of Parkinson's disease, and modulating reward processing in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has several advantages for use in lab experiments, including its selectivity for the dopamine D1 receptor, its potency, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216, including further studies on its mechanisms of action, its effects on different neurological and psychiatric disorders, and its potential use in combination with other drugs. Additionally, there is a need for further research on the safety and efficacy of 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 in humans, as well as its potential for use in clinical trials. Overall, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has significant potential for use in the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may have therapeutic potential.
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-9-10-15(12-16(13)18)17(20)19-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAAIUHCRDIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
